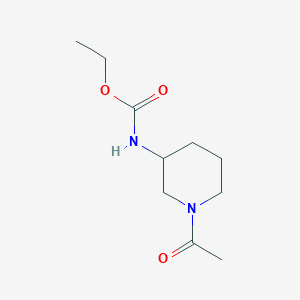
ethyl N-(1-acetylpiperidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(1-acetylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly known as APCI or EAPCI. This compound has been extensively studied for its potential use in scientific research.
作用机制
The exact mechanism of action of ethyl N-(1-acetylpiperidin-3-yl)carbamate is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By enhancing the activity of GABA receptors, ethyl N-(1-acetylpiperidin-3-yl)carbamate can reduce neuronal excitability, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Ethyl N-(1-acetylpiperidin-3-yl)carbamate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which in turn leads to a reduction in neuronal excitability. It also inhibits the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. Additionally, it has been found to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood and behavior.
实验室实验的优点和局限性
One of the main advantages of using ethyl N-(1-acetylpiperidin-3-yl)carbamate in lab experiments is its ability to exhibit anticonvulsant, analgesic, and anxiolytic properties. This makes it a potential candidate for the development of drugs to treat neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit toxic effects on the liver and kidneys at high doses.
未来方向
There are several future directions for the study of ethyl N-(1-acetylpiperidin-3-yl)carbamate. One of the main areas of focus is the development of drugs to treat neurological disorders such as epilepsy, chronic pain, and anxiety. Additionally, there is a need for further research to understand the exact mechanism of action of this compound. This will enable the development of more effective drugs with fewer side effects. Finally, there is a need for further research to investigate the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.
Conclusion:
In conclusion, ethyl N-(1-acetylpiperidin-3-yl)carbamate is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of drugs to treat neurological disorders. However, its potential toxicity is a limitation that needs to be addressed. Further research is needed to understand the exact mechanism of action of this compound and to develop more effective drugs with fewer side effects.
合成方法
The synthesis of ethyl N-(1-acetylpiperidin-3-yl)carbamate can be achieved through several methods. One of the most commonly used methods is the reaction between ethyl carbamate and 1-acetylpiperidine in the presence of a base such as sodium hydroxide. The reaction yields ethyl N-(1-acetylpiperidin-3-yl)carbamate as a white solid.
科学研究应用
Ethyl N-(1-acetylpiperidin-3-yl)carbamate has been extensively studied for its potential use in scientific research. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. These properties make it a potential candidate for the development of drugs to treat neurological disorders such as epilepsy, chronic pain, and anxiety.
属性
IUPAC Name |
ethyl N-(1-acetylpiperidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-15-10(14)11-9-5-4-6-12(7-9)8(2)13/h9H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEXZHMLOJTROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
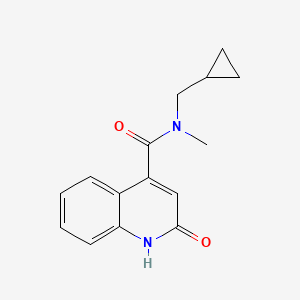
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
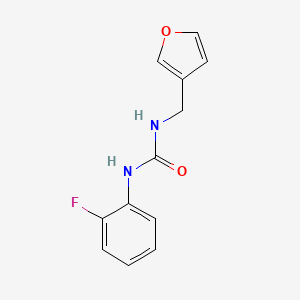
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)


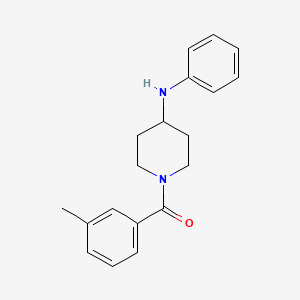
![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
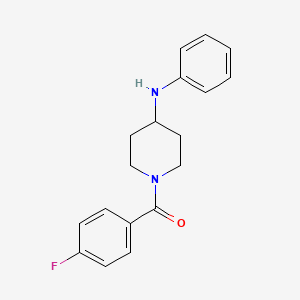
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)


![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)